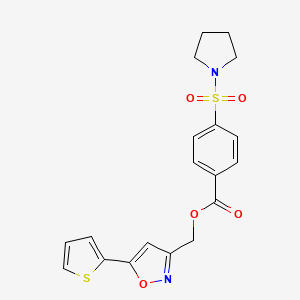
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C19H18N2O5S2 and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 370.5 g/mol
- CAS Number : 1203348-44-0
The mechanism by which this compound exerts its biological effects is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. The structural features, particularly the thiophene and isoxazole rings, suggest potential interactions with enzymes or receptors involved in various signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The exact spectrum of activity for this specific compound remains to be thoroughly investigated.
Anticancer Properties
Research into the anticancer potential of isoxazole derivatives has revealed promising results. Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that certain isoxazole derivatives can significantly reduce the viability of cancer cells in vitro, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has also been documented. In particular, studies have shown that certain derivatives can inhibit pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
| Study | Findings |
|---|---|
| Liu et al. (2015) | Identified several isoxazole derivatives with significant anticancer activity against multiple cell lines. |
| Zhang et al. (2018) | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria for related isoxazole compounds. |
| Chen et al. (2020) | Demonstrated anti-inflammatory effects in animal models using isoxazole derivatives, suggesting potential for treating chronic inflammation. |
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c22-19(25-13-15-12-17(26-20-15)18-4-3-11-27-18)14-5-7-16(8-6-14)28(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMPYZOBUUNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














